(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 5-bromo-2-(2-phenoxyethoxy)benzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Polyphenolic compounds: Such as quercetin and kaempferol.
Uniqueness
(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, including the bromine atom and the phenoxyethoxy group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18BrNO3S2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18BrNO3S2/c1-2-22-19(23)18(27-20(22)26)13-14-12-15(21)8-9-17(14)25-11-10-24-16-6-4-3-5-7-16/h3-9,12-13H,2,10-11H2,1H3/b18-13- |
InChI Key |
UKQOGKLHCTVTEP-AQTBWJFISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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